molecular formula C16H12O B1199582 2-Benzylideneindan-1-one

2-Benzylideneindan-1-one

Cat. No. B1199582
M. Wt: 220.26 g/mol
InChI Key: ITHXOKQJEXLMKO-UHFFFAOYSA-N
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Patent
US06388090B2

Procedure details

To a solution of 1-indanone (5.0 g) and benzaldehyde (4.1 g) in methanol (40 ml), was added 2.2 ml of 48% aqueous sodium hydroxide solution. The reaction mixture was stirred at room temperature for 0.5 hr. The resulting precipitate was filtered and washed with water. The yield was 7.9 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:10])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[CH:11](=O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[OH-].[Na+]>CO>[CH:11](=[C:2]1[CH2:3][C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[C:1]1=[O:10])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Name
Quantity
4.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
2.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
C(C1=CC=CC=C1)=C1C(C2=CC=CC=C2C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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